Morphine sulfate

Overview

Description

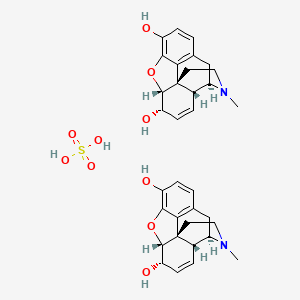

Morphine sulfate is a potent opioid analgesic derived from the opium poppy (Papaver somniferum). It is primarily used to manage severe pain, both acute and chronic. This compound acts directly on the central nervous system to relieve pain and alter the emotional response to pain . It is available in various forms, including oral tablets, injectable solutions, and extended-release formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morphine sulfate can be synthesized from morphine, which is extracted from the opium poppy. The synthesis involves the reaction of morphine with sulfuric acid to form this compound. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: In industrial settings, morphine is extracted from opium using a series of chemical processes, including extraction, purification, and crystallization. The purified morphine is then reacted with sulfuric acid to produce this compound. This process is carefully monitored to maintain high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions: Morphine sulfate undergoes various chemical reactions, including:

Oxidation: Morphine can be oxidized to form morphine-N-oxide.

Reduction: Reduction of morphine can yield dihydromorphine.

Substitution: Morphine can undergo substitution reactions, such as acetylation to form heroin (diacetylmorphine).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Acetic anhydride is commonly used for acetylation reactions.

Major Products Formed:

Oxidation: Morphine-N-oxide

Reduction: Dihydromorphine

Substitution: Heroin (diacetylmorphine)

Scientific Research Applications

Morphine sulfate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: this compound is used in studies related to pain management, addiction, and the effects of opioids on the nervous system.

Medicine: It is extensively used in clinical research to develop new pain management therapies and to study the pharmacokinetics and pharmacodynamics of opioids.

Industry: this compound is used in the pharmaceutical industry for the production of various opioid medications

Mechanism of Action

Morphine sulfate exerts its effects by binding to and activating the mu-opioid receptors in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain. The primary active metabolite, morphine-6-glucuronide, also contributes significantly to its analgesic effects .

Comparison with Similar Compounds

Codeine: A less potent opioid analgesic derived from morphine.

Hydrocodone: A semi-synthetic opioid used for pain relief and cough suppression.

Oxycodone: A semi-synthetic opioid with a similar mechanism of action but higher potency.

Heroin (diacetylmorphine): A semi-synthetic opioid derived from morphine with a rapid onset of action and high potential for abuse .

Uniqueness of Morphine Sulfate: this compound is unique due to its natural origin from the opium poppy and its well-established use in clinical settings for pain management. Unlike some of its synthetic counterparts, this compound has a long history of use and a well-documented safety profile when used appropriately .

Properties

CAS No. |

64-31-3 |

|---|---|

Molecular Formula |

C17H21NO7S |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid |

InChI |

InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |

InChI Key |

OOZBZVAQKFGLOL-VYKNHSEDSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

Pictograms |

Irritant; Health Hazard |

Related CAS |

57-27-2 (Parent) |

Synonyms |

Chloride, Morphine Contin, MS Duramorph Morphia Morphine Morphine Chloride Morphine Sulfate Morphine Sulfate (2:1), Anhydrous Morphine Sulfate (2:1), Pentahydrate MS Contin Oramorph SR SDZ 202 250 SDZ 202-250 SDZ 202250 SDZ202 250 SDZ202-250 SDZ202250 Sulfate, Morphine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1236447.png)

![4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide](/img/structure/B1236449.png)

![N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)

![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)

![[11C]Phno](/img/structure/B1236458.png)